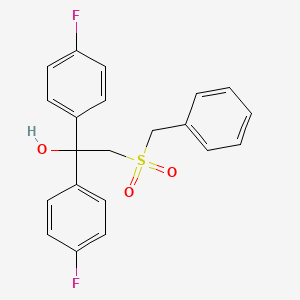
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains benzylsulfonyl and fluorophenyl groups . It’s likely used in the field of organic chemistry for various applications, including research and development.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like catalytic protodeboronation of alkyl boronic esters or reactions involving fluorosulfonyl radicals .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like UV-Vis, FT-IR, 1H-NMR, and mass spectra . These techniques provide information about the compound’s electronic structure, functional groups, and atomic composition.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like protodeboronation and hydromethylation . These reactions can be used to modify the compound’s structure and properties.Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, and other properties can be measured .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activity
Compounds with the benzimidazole moiety, which is structurally similar to “2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol”, have been synthesized and tested for their antimicrobial and antioxidant activities. These compounds have shown promising results against various strains of bacteria and fungi, as well as significant antioxidant properties .
Flame Retardancy in Epoxy Resins
A derivative of diphenylphosphine oxide, which shares a similar fluorinated aromatic structure with the compound , has been used to enhance the flame retardancy of epoxy resins. This application is crucial in developing advanced materials with improved safety profiles .
Advanced Electronic Materials
The incorporation of fluorinated aromatic compounds into polymers has been shown to reduce the dielectric constant and dielectric loss factor, making them suitable for use in advanced electronic materials. This application is particularly relevant for the development of high-performance electronic devices .
Pharmaceutical Lead Compounds
The benzimidazole moiety is known for its wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Compounds like “2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol” can serve as lead compounds in pharmaceutical research, paving the way for the development of new drugs .
Chemical Synthesis and Catalysis
Fluorinated compounds are often used in chemical synthesis due to their unique reactivity. They can act as catalysts or intermediates in the synthesis of various organic molecules, potentially including the synthesis of benzimidazoles .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-benzylsulfonyl-1,1-bis(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2O3S/c22-19-10-6-17(7-11-19)21(24,18-8-12-20(23)13-9-18)15-27(25,26)14-16-4-2-1-3-5-16/h1-13,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQLTBFDYVPLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfonyl)-1,1-bis(4-fluorophenyl)-1-ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[({2-[4-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2895942.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2895943.png)
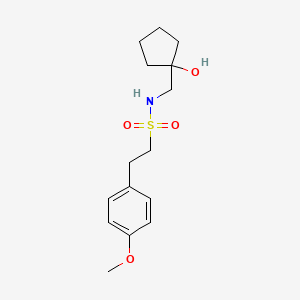
![ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2895945.png)
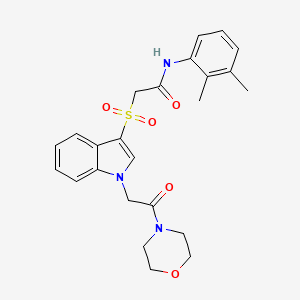
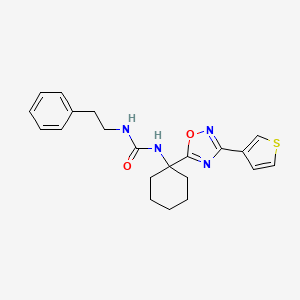
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)
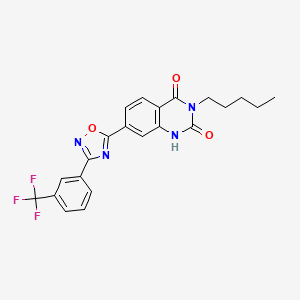
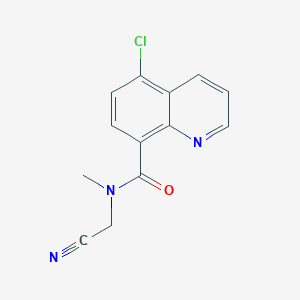
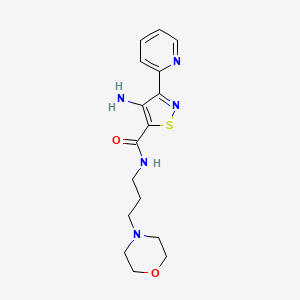
![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-2-yl)methyl]amino)acetic acid](/img/structure/B2895959.png)
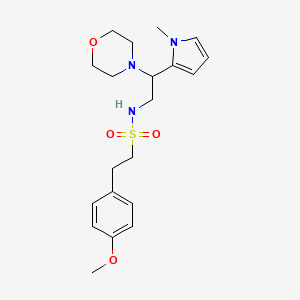
![Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate](/img/structure/B2895963.png)